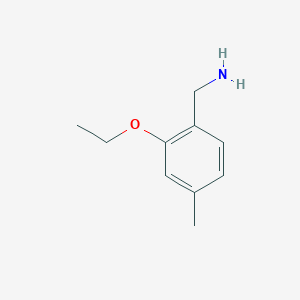
(2-Ethoxy-4-methylphenyl)methanamine
Overview
Description
2-Ethoxy-4-methylphenyl)methanamine (EMPM) is a compound of interest in scientific research due to its potential applications in a variety of fields. It is an aromatic amine with a molecular weight of 170.21 g/mol and a melting point of 91.7°C. It is a colorless to light yellow crystal, soluble in water and ethanol, and has a sweet taste. EMPM is most commonly used in organic synthesis, as a reagent for the preparation of various organic compounds, and as a catalyst for organic reactions. EMPM has also been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Enantiomeric Separation and Thermodynamic Studies
The study of enantioseparation of phenylcarbamic acid derivatives, which includes compounds structurally similar to (2-Ethoxy-4-methylphenyl)methanamine, has been conducted to understand the thermodynamics of high-performance liquid chromatography (HPLC) separation on chiral columns. This research provides insights into the enthalpy-driven chiral recognition mechanism, highlighting the compound's potential application in resolving enantiomers, crucial for pharmaceutical development (Dungelová et al., 2004).
Neurotoxicity Studies
Research on derivatives structurally related to (2-Ethoxy-4-methylphenyl)methanamine has contributed to the understanding of neurotoxic potentials. For example, studies on m-methoxy compounds have elucidated their potential to cause Parkinsonian symptoms, underscoring the importance of chemical structure in determining neurotoxicity (Zimmerman et al., 1986).
Antiviral and Antimicrobial Research
Compounds with similar structures to (2-Ethoxy-4-methylphenyl)methanamine have shown promise in antiviral and antimicrobial research. For instance, derivatives have exhibited marked inhibitory activity against retrovirus replication in cell culture, opening avenues for the development of new antiretroviral drugs (Hocková et al., 2003). Furthermore, new quinoline derivatives carrying 1,2,3-triazole moieties have demonstrated moderate to very good antibacterial and antifungal activities, suggesting potential applications in combating infectious diseases (Thomas, Adhikari, & Shetty, 2010).
Fluorescent Chemosensor Development
Research into compounds structurally related to (2-Ethoxy-4-methylphenyl)methanamine has led to the development of highly selective chemosensors for metal ions. These chemosensors utilize intramolecular charge transfer (ICT) mechanisms, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).
Metabolic and Excretion Studies
Understanding the metabolism and excretion of psychoactive compounds closely related to (2-Ethoxy-4-methylphenyl)methanamine is crucial for drug safety assessments. Studies have identified metabolites in biological matrices following administration, providing insights into the compound's pharmacokinetics and potential impacts on human health (Kanamori et al., 2002).
properties
IUPAC Name |
(2-ethoxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYGGHGWXNHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-4-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)



![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)


![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)